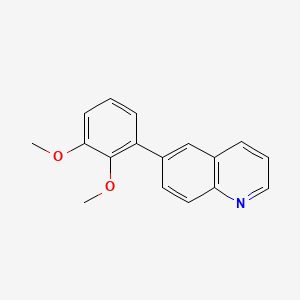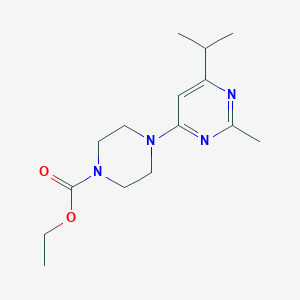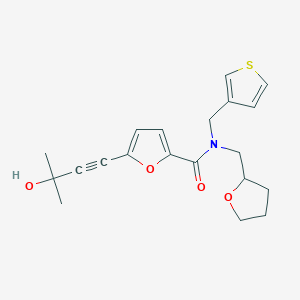![molecular formula C15H23N3O2 B4384280 (2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide](/img/structure/B4384280.png)
(2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide
Overview
Description
(2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring, a benzyl group, and an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide typically involves multiple stepsThe final step involves coupling the benzylamine derivative with L-alaninamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Morpholinylmethyl)benzyl]-3-phenoxybenzamide
- N-benzyl-N-methyl-3-(4-morpholinylmethyl)benzamide
- 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
Uniqueness
(2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide stands out due to its unique combination of structural features, including the morpholine ring and alaninamide moiety. This distinct structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[3-(morpholin-4-ylmethyl)phenyl]methylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12(15(16)19)17-10-13-3-2-4-14(9-13)11-18-5-7-20-8-6-18/h2-4,9,12,17H,5-8,10-11H2,1H3,(H2,16,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDKTCHSAUETJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC(=CC=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC(=CC=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclopropylmethyl)-5-({[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amino)azepan-2-one](/img/structure/B4384199.png)

![(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4384215.png)
![N-{2-methoxy-5-[(O-methyl-L-seryl)amino]phenyl}benzamide hydrochloride](/img/structure/B4384218.png)
![3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline](/img/structure/B4384224.png)
![(1S*,4R*)-4,7,7-trimethyl-3-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4384230.png)
![1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B4384231.png)
![1-(3-fluorobenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B4384237.png)

![6-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]-7H-purin-2-amine](/img/structure/B4384255.png)


![[(1-{1-[(6-fluoro-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B4384277.png)
![N-(2-fluorophenyl)-5-{[(2-furylmethyl)(methyl)amino]methyl}-1,3-thiazol-2-amine](/img/structure/B4384289.png)
